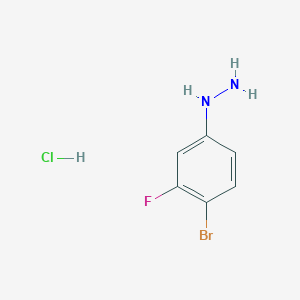

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFXALMOWDDZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696747 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865705-44-8 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a critical chemical intermediate whose value is intrinsically linked to the synthesis of complex heterocyclic scaffolds, particularly within the field of medicinal chemistry. Its unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—provides a dual functionality that is highly sought after in the design of targeted therapeutics. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of intricate molecular architectures. Simultaneously, the fluorine atom subtly modulates the electronic properties and metabolic stability of the parent molecule, often enhancing its pharmacological profile. This guide provides a comprehensive overview of its synthesis, core applications in the formation of pyrazole-based kinase inhibitors, and detailed protocols, offering a technical resource for professionals in drug discovery and development.

Physicochemical Properties & Characterization

This compound is typically an off-white to brownish powder.[1] A clear understanding of its fundamental properties is essential for its effective use in synthesis and for quality control.

| Property | Data | Source |

| CAS Number | 865705-44-8 | [1] |

| Molecular Formula | C₆H₆BrFN₂ · HCl | [1][2] |

| Molecular Weight | 241.49 g/mol | [2] |

| Appearance | Powder or liquid (typically a powder) | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a tightly closed container in a cool, dry place under an inert atmosphere.[1][3] |

Synthesis and Mechanism

The most common and industrially scalable synthesis of aryl hydrazines involves a two-step process starting from the corresponding aniline: diazotization followed by reduction. This method is directly applicable to the preparation of this compound from 4-bromo-3-fluoroaniline.

Synthesis Workflow

The conversion of an aniline to a hydrazine hydrochloride salt is a classic transformation in organic chemistry. The process involves the careful formation of a diazonium salt intermediate, which is then reduced to the target hydrazine.

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for aryl hydrazine synthesis.[3][4]

Materials:

-

4-Bromo-3-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Zinc powder[4]

-

Deionized Water

-

Acetone (for washing)[4]

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-bromo-3-fluoroaniline in concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.[4]

-

Stir the resulting solution for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).

-

Cool the reducing solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. Maintain a low temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

-

Isolation and Salt Formation:

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

Wash the filter cake with a minimal amount of cold water or acetone to remove impurities.[4]

-

Dry the product under vacuum to yield the final hydrochloride salt.

-

Core Application: A Scaffold for Kinase Inhibitors

Hydrazine derivatives are fundamental building blocks for a vast array of nitrogen-containing heterocycles.[5] this compound is particularly prized for its role in constructing pyrazole and pyrazolo-pyrimidine cores, which are prevalent motifs in modern kinase inhibitors.[6][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9]

Pyrazole Synthesis via Cyclocondensation

The most significant application of this reagent is in the synthesis of substituted pyrazoles. The classical Knorr pyrazole synthesis involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a synthetic equivalent) under acidic conditions.[10][11]

Caption: Knorr pyrazole synthesis using a hydrazine and a 1,3-dicarbonyl.

Causality: The Strategic Importance of the Bromo- and Fluoro- Substituents

The choice of this specific hydrazine is a deliberate strategy in drug design, driven by the distinct roles of the halogen substituents:

-

The Bromine Handle: The bromine atom at the 4-position is a synthetic linchpin. It is perfectly positioned for post-modification via palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows medicinal chemists to introduce a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

-

The Fluorine Modulator: The fluorine atom at the 3-position exerts a powerful, albeit subtle, influence. Its high electronegativity can:

-

Modulate pKa: It can lower the pKa of the nearby hydrazine nitrogens and the resulting pyrazole ring, influencing binding interactions with the target protein.

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, improving the pharmacokinetic profile of the final drug candidate.

-

Improve Binding Affinity: The fluorine can participate in favorable hydrogen bonding or dipole-dipole interactions within the ATP-binding pocket of a kinase, increasing the compound's potency.[12]

-

This dual functionality makes this compound a "privileged" building block for developing kinase inhibitors. It provides both a foundation for the core heterocyclic scaffold and the necessary hooks for subsequent optimization.

Sources

- 1. This compound, CasNo.865705-44-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)| Ambeed [ambeed.com]

- 3. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 4. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. mdpi.com [mdpi.com]

- 12. Buy this compound | 865705-44-8 [smolecule.com]

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride molecular weight and formula

An In-depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. This halogenated phenylhydrazine derivative is a valuable and versatile building block in modern organic synthesis, particularly for the construction of heterocyclic scaffolds of pharmaceutical interest. We will delve into its core physicochemical properties, provide detailed and validated synthetic protocols, and explore its primary applications, grounding all information in established chemical principles.

Core Physicochemical Properties

This compound is a substituted aromatic hydrazine salt. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic properties and offers multiple handles for synthetic diversification. Its hydrochloride salt form enhances stability and improves solubility in polar solvents compared to the free base.[1]

Key Data Summary

| Property | Value |

| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride[1] |

| CAS Number | 865705-44-8[1][2] |

| Molecular Formula | C₆H₇BrClFN₂[1] |

| Molecular Weight | 241.49 g/mol [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1NN)F)Br.Cl[1] |

| InChI Key | XIFXALMOWDDZMO-UHFFFAOYSA-N[1] |

Chemical Structure

Below is the two-dimensional structure of this compound.

Caption: Structure of this compound.

Synthesis Protocol

The most reliable and widely adopted method for synthesizing substituted phenylhydrazines is through the diazotization of a corresponding aniline, followed by a controlled reduction of the resulting diazonium salt. This two-step process is highly efficient and adaptable.

Experimental Workflow: Synthesis from 4-Bromo-3-fluoroaniline

This protocol outlines the synthesis of the target compound starting from commercially available 4-bromo-3-fluoroaniline.

Caption: Synthetic workflow for (4-Bromo-3-fluorophenyl)hydrazine HCl.

Step-by-Step Methodology

PART A: Diazotization

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-3-fluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Causality: A strong acid environment is essential for the formation of nitrous acid in situ and for stabilizing the resulting diazonium salt. Low temperatures are critical as diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions.

-

-

Nitrosation: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The slow addition of sodium nitrite controls the exothermic reaction and prevents localized overheating, ensuring high conversion to the diazonium salt.

-

-

Confirmation: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The reaction's completion can be checked by testing a drop of the solution with starch-iodide paper; a persistent blue-black color indicates an excess of nitrous acid.

PART B: Reduction and Salification

-

Reductant Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Causality: Stannous chloride is an effective reducing agent for diazonium salts. Preparing it in concentrated HCl maintains its reduced Sn(II) state and provides the acidic medium for the reaction.

-

-

Reduction: Slowly add the cold diazonium salt solution from Part A to the stannous chloride solution. Maintain the temperature below 10 °C throughout the addition. A precipitate of the hydrazine hydrochloride salt should form.

-

Isolation: After complete addition, allow the mixture to stir for 1-2 hours. Collect the solid precipitate by vacuum filtration.

-

Purification & Salification (Self-Validating): The crude solid is the hydrochloride salt. For higher purity, it can be neutralized with a base (e.g., NaOH solution) to liberate the free base, which is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are dried, and concentrated hydrochloric acid or a solution of HCl in a solvent like isopropanol is added to re-precipitate the pure this compound. The solid is then filtered, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.

-

Causality: This purification sequence is self-validating. The conversion to the free base removes inorganic salts and water-soluble impurities. The subsequent re-precipitation as the hydrochloride salt ensures that only the desired basic compound is isolated, providing a product of high purity.

-

Key Applications in Drug Development

The primary utility of phenylhydrazines in medicinal chemistry is as a precursor for synthesizing indole and pyrazole ring systems, which are privileged scaffolds in a vast number of approved drugs and clinical candidates.

The Fischer Indole Synthesis

This is arguably the most critical reaction involving (4-bromo-3-fluorophenyl)hydrazine. It provides a direct route to construct substituted indoles, which are core components of drugs targeting cancer, neurological disorders, and infectious diseases.[1]

Caption: Key stages of the Fischer Indole Synthesis workflow.

Exemplary Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: Dissolve this compound (1.0 eq) and a selected ketone or aldehyde (1.0-1.1 eq) in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid (if starting from the free base) or base (to neutralize the HCl salt) can facilitate the reaction. Heat the mixture to reflux for 1-4 hours until hydrazone formation is complete (monitored by TLC or LC-MS).

-

Cyclization: Remove the reaction solvent under reduced pressure. To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA), Eaton's reagent, or a Lewis acid like zinc chloride (ZnCl₂).

-

Heating: Heat the mixture, typically between 80-160 °C, depending on the substrates and catalyst used. The reaction progress is monitored until the starting hydrazone is consumed.

-

Workup and Purification: Cool the reaction mixture and quench it by carefully pouring it onto crushed ice and water. Neutralize the mixture with a strong base (e.g., NaOH or NH₄OH). The crude indole product often precipitates and can be filtered, or it can be extracted with an organic solvent. The final product is purified by column chromatography or recrystallization.

Biological and Pharmacological Significance

While this compound is primarily a synthetic intermediate, the structural motifs it helps create are of high biological importance. Research indicates that compounds derived from this precursor have potential applications in several therapeutic areas:

-

Oncology: It is used to synthesize molecules that may act as antitumor agents.[1] The resulting indole or pyrazole cores are known to be effective scaffolds for kinase inhibitors, which are a major class of cancer therapeutics. The mechanism of action for some derivatives is believed to involve the inhibition of cellular proliferation and the induction of apoptosis.[1]

-

Neuropharmacology: The compound has been investigated for its role in synthesizing molecules that interact with neurotransmitter systems, suggesting potential for developing treatments for neurological disorders.[1]

-

Enzyme Inhibition: Derivatives have been evaluated for their ability to inhibit specific enzymes, particularly those involved in cancer metabolism.[1]

Conclusion

This compound is a high-value chemical reagent with a well-defined role in modern drug discovery and organic synthesis. Its utility is primarily demonstrated through its efficient conversion into complex heterocyclic structures via robust and well-understood reactions like the Fischer Indole Synthesis. The dual halogenation pattern provides chemists with additional opportunities for late-stage functionalization, further enhancing its value as a versatile building block. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a research and development setting.

References

- This compound | 865705-44-8. Smolecule.

- This compound | 1420685-39-7. BLD Pharm.

- Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x) | 865705-44-8. BLD Pharm.

- (4-Bromo-3-Fluorophenyl)Hydrazine | 227015-68-1. CymitQuimica.

- Preparation method of 4-bromophenylhydrazine hydrochloride.

Sources

Physical and chemical properties of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a halogenated aromatic hydrazine derivative that has emerged as a significant intermediate in the fields of pharmaceutical development and advanced chemical synthesis.[1] Its unique molecular architecture, featuring a hydrazine moiety for reactive condensations and strategically placed bromine and fluorine atoms for directed chemical modifications, makes it a valuable precursor for creating complex molecular scaffolds.[1] This guide provides an in-depth exploration of its physical and chemical properties, synthesis, reactivity, applications, and handling protocols, designed for researchers, chemists, and professionals in drug discovery.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in reactions, its solubility in various solvent systems, and its stability under different conditions.

| Property | Value | Source(s) |

| CAS Number | 865705-44-8 | [1] |

| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |

| Molecular Formula | C₆H₇BrClFN₂ | [1] |

| Molecular Weight | 241.49 g/mol | [1][2] |

| Appearance | Typically a powder or crystalline solid | [3] |

| Solubility | The hydrochloride salt form enhances water solubility | [1][4][5] |

| Stability | Stable under recommended storage conditions | [3][6] |

| Storage | Keep in a dry, cool, and well-ventilated place in a tightly sealed container | [3][6] |

Synthesis and Purity Validation

The synthesis of this compound is typically achieved through a well-established pathway in organic chemistry involving diazotization followed by reduction. Understanding this process is key to appreciating potential impurities and validating batch quality.

General Synthesis Workflow

The most common route begins with 4-bromo-3-fluoroaniline. The primary amine is first converted into a diazonium salt, which is then reduced to the corresponding hydrazine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: General synthesis workflow for this compound.

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard laboratory-scale synthesis. The causality behind each step is critical: the low temperature in diazotization prevents the unstable diazonium salt from decomposing, while the acidic conditions are crucial for its formation. The final salt formation enhances the compound's stability and handling characteristics.

Step-by-Step Methodology:

-

Diazotization: Dissolve 4-bromo-3-fluoroaniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[7] Stir for an additional hour after addition is complete. The resulting solution contains the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or tin(II) chloride, also cooled in an ice bath.

-

Slowly add the diazonium salt solution to the reducing agent solution. The reaction is often exothermic and must be controlled.

-

Once the reaction is complete (monitored by TLC), neutralize the mixture carefully to precipitate the free base hydrazine.

-

Salt Formation & Purification: Isolate the crude hydrazine free base. Dissolve it in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid.

-

The hydrochloride salt will precipitate. Cool the mixture to maximize yield, then collect the solid by filtration.

-

Wash the product with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Purity Validation: The identity and purity of the final product should be confirmed using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis. The presence of the hydrochloride salt can be confirmed by the integration of the NH₂ and NH₃⁺ peaks in the ¹H NMR spectrum and by elemental analysis.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its hydrazine functional group, with the halogen substituents providing avenues for further diversification.

Condensation Reactions: Formation of Hydrazones

The most prominent reaction is the condensation with aldehydes and ketones to form hydrazones.[1] This reaction is a cornerstone of Fischer indole synthesis and is widely used to create heterocyclic compounds.

Sources

- 1. Buy this compound | 865705-44-8 [smolecule.com]

- 2. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)|BLD Pharm [bldpharm.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Abstract

This compound is a key chemical intermediate whose structural integrity and conformational dynamics are paramount to its utility in synthetic chemistry and drug discovery. The precise arrangement of its phenyl ring, substituted with bromine and fluorine, relative to the reactive hydrazine group dictates its chemical behavior and potential for forming biologically active molecules. This guide provides a comprehensive exploration of the methodologies employed to elucidate the structure and preferred conformations of this compound. We will delve into the theoretical underpinnings and practical applications of spectroscopic and crystallographic techniques, complemented by computational modeling, to offer a holistic understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Halogenated Hydrazine Building Block

This compound is a substituted aromatic hydrazine that serves as a versatile building block in organic synthesis.[1] Its importance is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a precursor for a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] The unique substitution pattern, featuring a bromine atom at the 4-position and a fluorine atom at the 3-position, imparts specific electronic and steric properties. The fluorine atom, for instance, can enhance metabolic stability and binding affinity in drug candidates, making this moiety highly valuable in medicinal chemistry.[2]

Understanding the molecule's three-dimensional structure and conformational preferences is not merely an academic exercise. The conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds—directly influences a molecule's reactivity and its ability to bind to a biological target.[3][4] For drug development professionals, a thorough analysis is critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[5] This guide outlines the integrated analytical workflow required to fully characterize this important synthetic intermediate.

Core Physicochemical and Structural Data

A foundational step in any chemical analysis is the compilation of its fundamental properties. This data serves as a reference for all subsequent experimental and computational work.

| Property | Value | Source(s) |

| CAS Number | 865705-44-8 | [1][6] |

| Molecular Formula | C₆H₇BrClFN₂ | [1] |

| Molecular Weight | 241.49 g/mol | [1] |

| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |

| SMILES | C1=CC(=C(C=C1NN)F)Br.Cl | [1] |

| InChI Key | XIFXALMOWDDZMO-UHFFFAOYSA-N | [1] |

The Analytical Workflow: An Integrated Approach to Structural Elucidation

A single analytical technique is rarely sufficient for a complete structural and conformational understanding. A multi-faceted approach, where experimental data informs and validates computational models, provides the most robust and reliable characterization.

Sources

- 1. Buy this compound | 865705-44-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride from 4-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a crucial building block in the synthesis of a variety of biologically active molecules, particularly in the development of pharmaceuticals.[1] This guide provides a detailed, three-step synthetic pathway starting from 4-fluoroaniline, offering insights into reaction mechanisms, procedural details, and critical parameters for success.

The overall transformation involves three key stages: regioselective bromination of the aniline starting material, diazotization of the resulting aminophenyl derivative, and subsequent reduction of the diazonium salt to the desired hydrazine hydrochloride. Each step is critical for the overall yield and purity of the final product.

Overall Synthetic Workflow

The synthesis of this compound from 4-fluoroaniline can be visualized as a linear sequence of three distinct chemical transformations.

Caption: Overall synthetic route from 4-fluoroaniline to the final product.

Step 1: Regioselective Bromination of 4-Fluoroaniline

The initial step in this synthesis is the regioselective bromination of 4-fluoroaniline to produce 4-bromo-3-fluoroaniline. The amino group of the aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions.[2] However, to achieve monobromination at the desired position, careful control of the reaction conditions is necessary to prevent the formation of polybrominated byproducts.[3][4]

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of aniline derivatives proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile, in this case, a bromine cation or its equivalent.[5] The reaction typically proceeds through the formation of a sigma complex, also known as a Wheland intermediate, which then loses a proton to restore aromaticity.[5]

Experimental Protocol

A practical method for the regioselective bromination of anilines involves the use of a copper catalyst with sodium bromide and sodium persulfate.[6]

Materials:

-

4-Fluoroaniline

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

In a reaction vessel, suspend CuSO₄·5H₂O (0.25 equivalents) in a 2:1 mixture of acetonitrile and water.

-

Add 4-fluoroaniline (1.0 equivalent) to the suspension and stir for 15 minutes at room temperature.

-

Cool the mixture to 7°C in an ice bath.

-

Add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) portion-wise over 15 minutes, maintaining the temperature at 7°C.

-

Stir the reaction mixture at 7°C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

-

Quench the reaction by adding a solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-3-fluoroaniline.

-

Purify the crude product by column chromatography.

| Parameter | Value |

| Temperature | 7°C to Room Temperature |

| Reaction Time | 24 hours |

| Key Reagents | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ |

| Solvent | Acetonitrile/Water |

Step 2: Diazotization of 4-Bromo-3-fluoroaniline

The second step involves the conversion of the primary aromatic amine, 4-bromo-3-fluoroaniline, into a diazonium salt. This is achieved through a diazotization reaction, which utilizes nitrous acid generated in situ from sodium nitrite and a strong mineral acid.[7][8] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.[9]

Mechanistic Insight: Formation of the Diazonium Ion

The diazotization reaction begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium.[10][11] The primary amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine.[11] Subsequent protonation and dehydration steps lead to the formation of the aryl diazonium ion.[8][11]

Caption: Simplified mechanism of the diazotization reaction.

Experimental Protocol

A general procedure for the diazotization of an aromatic amine is as follows:

Materials:

-

4-Bromo-3-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

Procedure:

-

Dissolve 4-bromo-3-fluoroaniline (1.0 equivalent) in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5°C. The resulting solution containing the (4-bromo-3-fluorophenyl)diazonium chloride is used directly in the next step without isolation.

| Parameter | Value |

| Temperature | 0-5°C |

| Reaction Time | 30-60 minutes |

| Key Reagents | NaNO₂, HCl |

| Solvent | Water |

Step 3: Reduction of the Diazonium Salt to Hydrazine Hydrochloride

The final step is the reduction of the (4-bromo-3-fluorophenyl)diazonium chloride to the corresponding hydrazine hydrochloride. Tin(II) chloride (stannous chloride) in the presence of concentrated hydrochloric acid is a commonly used and effective reducing agent for this transformation.[12][13]

Mechanistic Insight: Reduction with Tin(II) Chloride

The reduction of aryl diazonium salts with tin(II) chloride is a well-established method for the synthesis of arylhydrazines.[14] The tin(II) ion acts as the reducing agent, donating electrons to the diazonium group, which ultimately leads to the formation of the hydrazine. The reaction is carried out in a strongly acidic medium to maintain the stability of the reactants and the product.[15]

Experimental Protocol

Materials:

-

(4-Bromo-3-fluorophenyl)diazonium chloride solution (from Step 2)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.0-2.5 equivalents) in concentrated hydrochloric acid.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 2 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a period of time, then let it stand, often for several hours or overnight, to allow for the precipitation of the hydrazine hydrochloride salt.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold hydrochloric acid and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Dry the product under vacuum to obtain this compound.

| Parameter | Value |

| Temperature | 0-10°C |

| Reaction Time | Several hours to overnight |

| Key Reagents | SnCl₂·2H₂O, HCl |

| Solvent | Concentrated HCl |

Conclusion

The synthesis of this compound from 4-fluoroaniline is a robust and well-documented three-step process. Success in this synthetic sequence relies on careful control of reaction conditions, particularly temperature, and the appropriate choice of reagents to ensure high regioselectivity and yield. This guide provides a comprehensive overview of the synthesis, from the underlying chemical principles to detailed experimental protocols, to aid researchers and drug development professionals in the efficient production of this valuable synthetic intermediate.

References

- BYJU'S. (n.d.). Diazotization Reaction Mechanism.

- Unacademy. (n.d.). Diazotization Reaction Mechanism.

- Testbook. (n.d.). Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs.

- Ridd, J. H. (1961). The mechanism of diazotization.

- JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.

- Saito, A., & Hanzawa, Y. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 2011(12), 1733-1736.

- Unknown. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12.

- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

- Altaie, S. M., Majid, R., & Al-lami, N. B. (2019).

- Khan Academy. (n.d.). Bromination of Aniline (video).

- Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.

- LibreTexts Chemistry. (2023). Reactions of Aryl Diazonium Salts.

- Unknown. (2023). Reduction of Benzene diazonium chlordie to Phenyl Hydrazine | SnCl2 + HCl | Zinc dust & Acetic aicd|.

- Kirsch, G., & Abdel-Wahab, B. F. (2020). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines.

- ChemicalBook. (2025). 4-Fluorophenylhydrazine hydrochloride.

- Li, J. J. (2014).

- Taylor & Francis Online. (2020). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines.

- ResearchGate. (2025). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.

- ResearchGate. (2025). Iron powder and tin/tin chloride as new reducing agents of Meerwein arylation reaction with unexpected recycling to anilines | Request PDF.

- Doubtnut. (n.d.). Reduction of benzenediazonium chloride with SnCl(2) + HCl.

- Wikipedia. (n.d.). Tin(II) chloride.

- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.

- BNT Chemicals. (n.d.). Tin(II)-Chloride.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Chem-Impex. (n.d.). 4-Bromo-3-fluoroaniline.

- MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Lindsey, J. S., & Taniguchi, M. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. The Journal of organic chemistry, 74(11), 4051–4062.

- Unknown. (n.d.).

- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.

- ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines.

- CymitQuimica. (n.d.). (4-Bromo-3-Fluorophenyl)Hydrazine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. m.youtube.com [m.youtube.com]

- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Diazotization Reaction Mechanism [unacademy.com]

- 8. testbook.com [testbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. allen.in [allen.in]

- 15. Tin(II) chloride - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS No: 1420685-39-7). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation, providing field-proven insights into the structural elucidation of this halogenated phenylhydrazine derivative.

Introduction

This compound is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities. The presence of bromo and fluoro substituents on the phenyl ring, along with the reactive hydrazine moiety, makes a thorough structural characterization essential for its application in medicinal chemistry and materials science. This guide will delve into the core spectroscopic techniques used to unequivocally identify and characterize this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The structure of this compound features a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 3-position, and a hydrazine group at the 1-position, which is protonated to form the hydrochloride salt.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the aromatic protons and carbons, influenced by the electron-withdrawing halogen substituents and the protonated hydrazine group.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the presence of three non-equivalent protons on the benzene ring. The chemical shifts are influenced by the inductive effects of the fluorine and bromine atoms and the resonance effects of the hydrazine group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 7.20 - 7.35 | dd | J(H2-H6) ≈ 2.5, J(H2-F) ≈ 9.0 |

| H-5 | 7.05 - 7.15 | d | J(H5-H6) ≈ 8.5 |

| H-6 | 6.85 - 6.95 | ddd | J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.5, J(H6-F) ≈ 6.0 |

| NH-NH₂⁺ | 8.5 - 10.5 | br s | - |

Note: Predicted values are based on analysis of similar compounds and substituent effects. Actual values may vary.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Protons (H-2, H-5, H-6): The protons on the aromatic ring will appear in the downfield region (6.5-8.0 ppm), characteristic of aryl protons.[1][2] The electron-withdrawing nature of the halogens deshields these protons. The fluorine atom will introduce additional splitting (H-F coupling). H-2 will be a doublet of doublets due to coupling with H-6 (meta) and the fluorine atom (ortho). H-5 will likely be a doublet due to coupling with H-6 (ortho). H-6 will be the most complex signal, a doublet of doublet of doublets, due to coupling with H-5 (ortho), H-2 (para), and the fluorine atom (meta).

-

Hydrazine Protons (NH-NH₂⁺): The protons of the hydrazine hydrochloride moiety are expected to be broad singlets and significantly downfield due to the positive charge on the nitrogen and proton exchange with the solvent. Their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached substituents. The carbon attached to fluorine will show a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 110 - 115 |

| C-3 | 158 - 162 (d, ¹J(C-F) ≈ 245 Hz) |

| C-4 | 118 - 122 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

Note: Predicted values are based on analysis of similar compounds and substituent effects. Actual values may vary.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Substituent Effects: The chemical shifts of the aromatic carbons are governed by the electronic effects of the substituents. The hydrazine group is an activating group, while fluorine and bromine are deactivating.

-

Carbon-Fluorine Coupling: The most notable feature will be the large one-bond coupling constant (¹J(C-F)) for C-3, which will appear as a doublet. Smaller two- and three-bond C-F couplings may also be observed for C-2 and C-4.

-

Assignment Rationale: C-1, C-3, and C-4 are ipso-carbons directly attached to the substituents and their chemical shifts are heavily influenced by them. The remaining carbons (C-2, C-5, C-6) can be assigned based on their expected chemical shifts and C-F coupling patterns.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the hydrazine group, the aromatic C-H and C=C bonds, and the C-F and C-Br bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3400 | N-H stretching (hydrazine) | Medium, Broad |

| 3000 - 3100 | Aromatic C-H stretching | Medium |

| 1600 - 1650 | N-H bending (hydrazine) | Medium |

| 1550 - 1600 | Aromatic C=C stretching | Medium to Strong |

| 1200 - 1300 | C-N stretching | Medium |

| 1000 - 1100 | C-F stretching | Strong |

| 500 - 600 | C-Br stretching | Medium |

Note: Predicted values are based on characteristic group frequencies. Actual values may vary.

Expertise & Experience: Interpreting the IR Spectrum

-

N-H Vibrations: The broad absorption in the 3200-3400 cm⁻¹ region is a clear indication of the N-H stretching vibrations of the hydrazine group.[3] The bending vibration for the N-H bond is expected around 1600-1650 cm⁻¹.

-

Aromatic Ring: The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1550-1600 cm⁻¹ region.

-

Carbon-Halogen Bonds: The strong absorption band between 1000 and 1100 cm⁻¹ is indicative of the C-F stretching vibration. The C-Br stretching vibration will appear at a lower frequency, typically in the 500-600 cm⁻¹ range.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR data acquisition and processing.

-

Sample Preparation: For solid samples, the most common method is to prepare a potassium bromide (KBr) pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the ATR crystal) to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR beam and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an isotopic pattern typical for a compound containing one bromine atom.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Ion | Notes |

| 204/206 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). This corresponds to the free base. |

| 173/175 | [M - NHNH₂]⁺ | Loss of the hydrazine moiety. |

| 126 | [M - Br]⁺ | Loss of the bromine atom. |

| 95 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl cation. |

Note: Predicted values are based on common fragmentation pathways. Actual fragmentation may be more complex.

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion and Isotopic Pattern: The most crucial piece of information is the molecular ion peak. For (4-Bromo-3-fluorophenyl)hydrazine (the free base), the molecular ion will appear as a pair of peaks at m/z 204 and 206 with nearly equal intensity, which is the hallmark of a monobrominated compound.[4] The hydrochloride salt will likely dissociate in the ion source.

-

Fragmentation Pathways: The fragmentation of phenylhydrazines often involves the cleavage of the N-N bond and the loss of the hydrazine side chain.[4][5] Loss of the halogen substituents is also a common fragmentation pathway. The relative abundance of the fragment ions can provide further structural information.

Experimental Protocol: MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, while soft ionization techniques like Electrospray Ionization (ESI) are more likely to yield the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its structural confirmation. The predicted spectral data and interpretation guidelines presented in this document, grounded in established spectroscopic principles and data from analogous structures, offer a valuable resource for researchers working with this and related compounds. The detailed experimental protocols further ensure the acquisition of high-quality, reliable data for unambiguous characterization.

References

- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619.

- Harvey, D. J. (2005). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. Journal of the American Society for Mass Spectrometry, 16(5), 622-630.

- Seibl, J., & Völlmin, J. (1968). Massenspektrometrische Untersuchung von 2, 4-Dinitrophenylhydrazonen. Organic Mass Spectrometry, 1(6), 713-731.

- Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301.

- Wang, B. L., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Molecules, 23(11), 2841.

-

PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylhydrazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrazine, phenyl-. Retrieved from [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). (4-bromo-3-fluorophenyl)hydrazine (C6H6BrFN2). Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-2-fluorophenyl)hydrazine. Retrieved from [Link]

- Idemudia, O. G., & Afolayan, A. J. (2016). Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Crystals, 6(5), 53.

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromophenylhydrazine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Lead Sciences. (n.d.). (4-Bromo-3-Chlorophenyl)hydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation process for 4- bromo phenyl hydrazine.

-

SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility Characteristics of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Abstract

Introduction: The Significance of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a wide array of bioactive molecules. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic properties that can influence molecular interactions and metabolic stability, making it an attractive starting material for medicinal chemists.[1] Its applications as a synthetic intermediate are noted in the development of enzyme inhibitors and compounds targeting neurotransmitter receptors.[1]

The hydrochloride salt form is commonly employed to enhance aqueous solubility and improve handling characteristics.[1] However, a detailed, quantitative understanding of its solubility across a spectrum of solvents with varying polarities and proticities is essential for optimizing reaction conditions, developing purification strategies, and designing viable formulations. This guide provides the scientific foundation and practical protocols to establish these critical parameters.

Physicochemical Properties: The Theoretical Framework for Solubility

While specific experimental data for this compound is sparse, we can infer its likely behavior based on its structural features and the known properties of similar molecules. The key physicochemical parameters that govern solubility include:

-

Molecular Structure and Polarity: The molecule possesses a polar hydrazine hydrochloride group, which is expected to interact favorably with polar solvents, particularly water. The bromofluorophenyl ring, however, introduces a significant hydrophobic character.

-

pKa: The acidity of the hydrazinium ion is a critical determinant of its solubility in aqueous solutions of varying pH. The equilibrium between the charged (more soluble) and neutral (less soluble) forms can be manipulated by adjusting the pH.

-

LogP: The partition coefficient (logP) provides a measure of the compound's lipophilicity. This value is crucial for predicting solubility in nonpolar, organic solvents.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions for dissolution to occur.

A comprehensive analysis of these parameters is a prerequisite for predicting and interpreting solubility data.

Experimental Determination of Solubility: A Methodological Approach

To address the current gap in knowledge, a systematic experimental investigation is required. The following sections detail the protocols for determining the equilibrium solubility of this compound.

The Equilibrium Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[2] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) with controlled agitation. The time required to reach equilibrium should be determined experimentally but is typically 24-48 hours.[2]

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF).

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification.

Diagram of the Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Solvent Selection

A diverse range of solvents should be investigated to create a comprehensive solubility profile. The selection should include:

-

Polar Protic Solvents: Water, Methanol, Ethanol

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

-

Nonpolar Solvents: Toluene, Hexanes

-

Other Common Organic Solvents: Acetone, Ethyl Acetate, Dichloromethane

Influence of pH on Aqueous Solubility

For a hydrochloride salt, pH is a critical factor influencing aqueous solubility. The solubility should be determined in a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[2] This is crucial for predicting the compound's behavior in different segments of the gastrointestinal tract, which is vital for drug development. The pH of the saturated solution should always be measured and reported.

Predicted Solubility Profile and Interpretation

Based on the structure of this compound, a qualitative solubility profile can be predicted.

Data Presentation:

The experimentally determined solubility data should be summarized in a clear and concise table.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Polar Protic | Water | 25 | To be determined |

| Methanol | 25 | To be determined | |

| Ethanol | 25 | To be determined | |

| Polar Aprotic | DMSO | 25 | To be determined |

| DMF | 25 | To be determined | |

| Acetonitrile | 25 | To be determined | |

| Nonpolar | Toluene | 25 | To be determined |

| Aqueous Buffers | pH 1.2 | 37 | To be determined |

| pH 4.5 | 37 | To be determined | |

| pH 6.8 | 37 | To be determined |

Interpretation of Expected Results:

-

High solubility is anticipated in polar aprotic solvents like DMSO and DMF, which are effective at solvating both the ionic and organic portions of the molecule.

-

Moderate to high solubility is expected in polar protic solvents like methanol and ethanol.

-

Aqueous solubility will be highly dependent on pH. Due to the common ion effect, the solubility of the hydrochloride salt may be suppressed at very low pH values.[3]

-

Low solubility is predicted in nonpolar solvents such as toluene and hexanes, which cannot effectively solvate the charged hydrazinium hydrochloride moiety.

Logical Relationship between Solvent Properties and Solubility:

Caption: Factors Influencing Compound Solubility.

Safety and Handling

As with any halogenated hydrazine derivative, this compound should be handled with care. Based on safety data for analogous compounds, it should be considered corrosive and capable of causing severe skin and eye damage.[4][5]

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[4][7]

Conclusion

A thorough understanding of the solubility of this compound is a critical, yet currently unfulfilled, requirement for its effective application in research and development. This guide provides the necessary theoretical framework and detailed experimental protocols to generate this vital data. By following the methodologies outlined herein, researchers can establish a comprehensive solubility profile, enabling the optimization of synthetic processes, the development of robust purification methods, and the rational design of formulations for this important pharmaceutical intermediate. The systematic generation of this data will represent a significant contribution to the broader scientific community engaged in drug discovery and development.

References

-

PubChem. (4-Bromo-2-fluorophenyl)hydrazine. National Center for Biotechnology Information. [Link]

-

Agharkar, S., & Notari, R. E. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. [Link]

-

Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 265–278. [Link]

Sources

- 1. Buy this compound | 865705-44-8 [smolecule.com]

- 2. scielo.br [scielo.br]

- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

The Hydrazine Moiety: A Lynchpin in Modern Drug Development through Strategic Reactivity with Bromo and Fluoro Substituents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The hydrazine moiety (–NHNH₂) is a cornerstone in medicinal chemistry, serving as a versatile scaffold and a key reactive handle in the synthesis of a vast array of pharmacologically active compounds. Its nucleophilic nature allows for strategic bond formation, particularly with halogenated aromatic systems. This technical guide provides a comprehensive exploration of the reactivity of the hydrazine moiety with bromo and fluoro-substituted aromatic rings. By delving into the mechanistic nuances of nucleophilic aromatic substitution (SNAr), this paper elucidates the often counterintuitive reactivity patterns of these halogens and provides field-proven insights for leveraging this chemistry in drug design and development. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required to effectively utilize these reactions in their synthetic endeavors.

Introduction: The Enduring Significance of the Hydrazine Moiety in Medicinal Chemistry

The hydrazine functional group is a recurring motif in a multitude of clinically significant drugs, contributing to their biological activity through its ability to form hydrogen bonds, chelate metals, and act as a precursor to various heterocyclic systems.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antidepressant, antimicrobial, and anticancer properties.[3][4] The synthesis of arylhydrazines, in particular, is a critical step in the construction of many pharmaceutical agents. A common and powerful method for their synthesis involves the reaction of hydrazine with aryl halides. Understanding the reactivity of different halogen substituents is therefore paramount for efficient and selective synthesis. This guide will focus on the comparative reactivity of bromo and fluoro substituents, providing a detailed analysis of the underlying principles and practical considerations for their application in drug discovery.

Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine

The reaction of hydrazine with bromo- and fluoro-substituted arenes predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions.[5][6] This mechanism is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)

The reaction is initiated by the nucleophilic attack of the hydrazine molecule on the carbon atom bearing the halogen substituent. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily disrupted in this step. The presence of strong electron-withdrawing groups is crucial as they delocalize the negative charge, thereby stabilizing the Meisenheimer complex and lowering the activation energy of this rate-determining step.[7]

Step 2: Elimination of the Halide and Restoration of Aromaticity

In the second, typically faster step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final arylhydrazine product.

The Counterintuitive Reactivity of Fluoro Substituents

In the realm of SN1 and SN2 reactions, fluoride is a notoriously poor leaving group due to the high strength of the carbon-fluorine bond. However, in SNAr reactions, the opposite is often true, with fluoro-substituted arenes exhibiting significantly higher reactivity than their bromo- or chloro-analogs.[7][8] This "element effect" is a direct consequence of the SNAr mechanism.

The rate-determining step is the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the aromatic ring. This makes the carbon atom attached to the fluorine more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.[6] While the C-F bond is strong, its cleavage occurs in the fast, second step of the reaction and therefore does not impact the overall reaction rate. In contrast, the less electronegative bromine atom has a weaker inductive effect, resulting in a slower initial attack by the nucleophile.

Caption: SNAr mechanism for hydrazine with fluoro and bromo arenes.

Comparative Reactivity and Experimental Considerations

The enhanced reactivity of fluoroarenes in SNAr reactions with hydrazine has significant practical implications for synthetic strategy. Reactions with fluoro-substituted starting materials often proceed under milder conditions, with shorter reaction times and higher yields compared to their bromo-substituted counterparts.

| Feature | Reaction with Fluoro-Substituted Arene | Reaction with Bromo-Substituted Arene |

| Reaction Rate | Generally faster | Generally slower |

| Reaction Conditions | Milder (lower temperatures often suffice) | Often requires more forcing conditions (higher temperatures) |

| Yield | Typically higher | May be lower due to side reactions or incomplete conversion |

| Key Influencing Factor | High electronegativity of F activates the ring for nucleophilic attack | Lower electronegativity of Br results in a less electrophilic carbon |

This table provides a generalized comparison. Specific reaction outcomes will depend on the nature and position of other substituents on the aromatic ring, as well as the solvent and other reaction parameters.

Experimental Protocols

The following protocols provide representative examples for the synthesis of arylhydrazines from fluoro- and bromo-substituted nitrobenzenes. These procedures are intended as a starting point and may require optimization for specific substrates.

Synthesis of 4-Nitrophenylhydrazine from 4-Fluoronitrobenzene

This procedure is adapted from established methods for nucleophilic aromatic substitution.

Materials:

-

4-Fluoronitrobenzene

-

Hydrazine hydrate (64-80%)

-

Ethanol or Dimethyl Sulfoxide (DMSO)

-

Hydrochloric acid (for salt formation)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoronitrobenzene (1 equivalent) in ethanol or DMSO.

-

Add hydrazine hydrate (2-3 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (for ethanol) or at 80-100 °C (for DMSO) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-nitrophenylhydrazine.

-

For purification and easier handling, the free base can be converted to its hydrochloride salt by dissolving it in ethanol and adding concentrated hydrochloric acid until precipitation is complete.

-

Collect the 4-nitrophenylhydrazine hydrochloride by filtration and dry under vacuum.

Synthesis of 4-Bromophenylhydrazine

This procedure typically involves the reduction of the corresponding diazonium salt, as direct substitution of an unactivated bromobenzene is challenging. However, for activated systems like 4-bromonitrobenzene, a similar SNAr approach to the fluoro analogue can be attempted, though likely requiring more forcing conditions. A more general and reliable method is presented below.[1][4]

Materials:

-

4-Bromoaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium sulfite or Stannous chloride (reducing agent)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Diazotization: Dissolve 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

Reduction: In a separate flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride) in water or acidic solution, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Workup: Make the reaction mixture basic by the careful addition of a concentrated sodium hydroxide solution.

-

Extract the product into diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 4-bromophenylhydrazine, which can be further purified by crystallization or conversion to its hydrochloride salt.

Caption: General workflows for arylhydrazine synthesis.

Applications in Drug Development: Case Studies

The strategic use of hydrazine's reactivity with halogenated aromatics is evident in the synthesis of numerous pharmaceuticals.

-

Antidepressants: The synthesis of certain monoamine oxidase inhibitors (MAOIs) involves the formation of a phenylhydrazine core.

-

Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies feature heterocyclic scaffolds derived from arylhydrazines. The synthesis of these scaffolds often begins with the reaction of a substituted hydrazine with a suitable carbonyl compound.

-

Antimigraine Drugs: The triptan class of drugs, used to treat migraines, often contains an indole core, which can be synthesized via the Fischer indole synthesis, a reaction that famously utilizes arylhydrazines as a key starting material.

Safety Considerations for Handling Hydrazine

Hydrazine and its derivatives are toxic and potentially carcinogenic, requiring strict safety protocols.[9] All manipulations should be conducted in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[10] Anhydrous hydrazine is also highly flammable and can be explosive.[11] Therefore, working with aqueous solutions of hydrazine (hydrazine hydrate) is strongly recommended to mitigate these risks. Accidental spills should be immediately contained and neutralized according to established laboratory safety procedures. Waste containing hydrazine must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Conclusion

The reaction of the hydrazine moiety with bromo- and fluoro-substituted aromatic compounds is a powerful and versatile tool in the arsenal of the medicinal chemist. The often-superior reactivity of fluoroarenes in SNAr reactions provides a strategic advantage in the synthesis of arylhydrazines, allowing for milder reaction conditions and potentially higher yields. A thorough understanding of the underlying mechanistic principles, coupled with careful experimental design and adherence to safety protocols, enables the efficient and effective incorporation of the vital hydrazine scaffold into novel drug candidates. This guide serves as a foundational resource for researchers seeking to harness this important chemistry in the pursuit of new and improved therapeutics.

References

-

Practical Hydrazine Hydrate Safety. (2018, October 15). Reddit. Retrieved from [Link]